5-amino-2-chloro-N-(2-methylpropyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-chloro-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSEBCVTSKMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 5 Amino 2 Chloro N 2 Methylpropyl Benzamide and Analogues
Rational Design Principles for Benzamide (B126) Derivatives
The development of benzamide derivatives is often guided by rational design principles, which leverage an understanding of the target's three-dimensional structure and the physicochemical properties of the ligand. bbau.ac.in Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in this process. nih.gov QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, helping to predict the potency of novel analogues. nih.gov
Pharmacophore modeling identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For many benzamide-based inhibitors, the core scaffold serves as a key building block that can be systematically modified. nih.gov The design strategy often involves a "molecular modification" or "deconstruction-reconstruction" approach, where the lead compound is broken down into key fragments. Each fragment is then optimized before being reassembled to create new derivatives with potentially improved activity. This methodical approach allows researchers to explore the chemical space around a lead compound efficiently, balancing factors like binding affinity, selectivity, and drug-like properties.
Impact of Substituents on Benzene (B151609) Ring
The substitution pattern on the benzamide phenyl ring is a critical determinant of biological activity. The nature, position, and electronic properties of these substituents can profoundly influence the molecule's conformation, binding affinity, and interaction with target receptors.
The position of an amino group on the benzene ring can be crucial for a compound's biological function. Studies on related aromatic compounds have shown that altering the location of the amino substituent can significantly impact activity and mechanism of action. For instance, in a study of aminosalicylates, the position of the amino group was found to be critical for the compound's ability to reduce replication errors in cells. While structural analogues shared some properties like growth inhibition, the specific placement of the amino group was unique in conferring the desired antimutagenic effect.
Table 1: Impact of Amino Group Position on Biological Activity of Aminosalicylate Analogs
| Compound | Position of Amino Group | Effect on S-Phase Population | Reduction of Mutations |
| 5-ASA | 5 | Increase | Yes |
| 4-ASA | 4 | Increase | No |
| 3-ASA | 3 | No/Weak | No |
| NAc-5-ASA | 5 (Acetylated) | No/Weak | No |
The presence of a chlorine atom at the C-2 (ortho) position of the benzamide ring has significant stereoelectronic consequences. An ortho-chloro substituent can influence the molecule's conformation by inducing a twist in the amide bond, affecting the planarity between the phenyl ring and the amide group. acs.orgnih.gov This conformational constraint can be beneficial, locking the molecule into a bioactive conformation that fits more precisely into a receptor's binding pocket.
From an electronic standpoint, the chloro group is electron-withdrawing, which can alter the charge distribution of the aromatic ring and the acidity of the amide proton. These changes can affect hydrogen bonding and other non-covalent interactions with the target protein. Furthermore, the chloro group can engage in specific halogen bonding interactions, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. Studies on tertiary aromatic amides have shown that ortho-chloro substitution increases the barriers to rotation around both the N–C(O) and C–C(O) bonds, which strengthens the amidic resonance and can enhance binding. acs.orgnih.govresearchwithrutgers.com
Modifications to the Amide Linkage
The amide bond is a cornerstone of the benzamide scaffold, providing structural rigidity and participating in crucial hydrogen bonding interactions with biological targets. Modifications to this linkage, while less common than substitutions on the aromatic or N-alkyl moieties, can yield important SAR insights.
Replacing the amide bond with bioisosteres such as a sulfonamide or a methylene (B1212753) unit (-CH2-NH-) can drastically alter activity. For example, in one study on antimalarial benzamides, replacing the amide with a sulfonamide was not tolerated, nor was the removal of the carbonyl and its replacement with a methylene unit. This highlights the critical role of the amide's hydrogen bonding capacity and specific geometry.
Other modifications can include altering the amide's local environment. The introduction of groups that form intramolecular hydrogen bonds with the amide carbonyl can mask its polarity, which may affect solubility and receptor interactions. Conversely, steric hindrance introduced near the amide linkage can disrupt coplanarity with the benzene ring, weakening interactions. frontiersin.orgnih.gov
Table 2: Effect of Amide Linkage Modification on Potency of Benzamide Analogues
| Compound ID | Linkage Modification | Relative Potency |
| Parent Amide | -CO-NH- | ++++ |
| Analog 1 | -SO2-NH- (Sulfonamide) | - |
| Analog 2 | -CH2-NH- (Reduced Amide) | - |
| Analog 3 | -CO-N(CH3)- (N-Methylation) | ++ |
| Analog 4 | -CS-NH- (Thioamide) | +/- |
Note: Relative potency is illustrative and based on general findings in benzamide SAR studies.
Structural Variations of the N-(2-methylpropyl) Moiety
The substituent attached to the amide nitrogen, in this case, a 2-methylpropyl (isobutyl) group, extends into a region of the binding pocket often referred to as the "solvent-exposed" region. Modifications in this area are crucial for optimizing van der Waals interactions, lipophilicity, and metabolic stability.
The length and branching of the N-alkyl chain can significantly impact the biological activity of benzamide derivatives. These structural changes directly influence the compound's ability to fit within the hydrophobic pockets of the target receptor. rsc.orgresearchgate.netmdpi.comrsc.org
Alkyl Chain Length: Systematically increasing the length of a straight-chain alkyl group can lead to a progressive increase in potency, up to an optimal length. This is often attributed to enhanced hydrophobic interactions with the target. However, chains that are too long may introduce excessive lipophilicity, leading to poor solubility and non-specific binding, or may extend beyond the confines of the binding pocket, causing a loss of activity.
Branching Effects: The introduction of branching, as seen in the 2-methylpropyl group, adds steric bulk and can improve the compound's metabolic stability by shielding adjacent bonds from enzymatic degradation. Branching can also provide a better fit into specifically shaped hydrophobic pockets, leading to enhanced selectivity for one receptor subtype over another. For example, replacing an n-propyl group with an isopropyl or isobutyl group can lead to significant changes in binding affinity, depending on the topology of the receptor site.
In SAR studies, it is common to explore a matrix of N-alkyl substituents, varying both length (e.g., ethyl, propyl, butyl) and branching (e.g., isopropyl, isobutyl, sec-butyl, tert-butyl) to map the steric and hydrophobic requirements of the binding site comprehensively.
Cycloalkyl and Aromatic Replacements
Currently, there is a notable absence of specific studies in publicly accessible databases that systematically explore the replacement of the N-(2-methylpropyl) group of 5-amino-2-chloro-N-(2-methylpropyl)benzamide with a range of cycloalkyl and aromatic moieties. Structure-activity relationship (SAR) studies are fundamental to understanding how such modifications would impact the biological activity of the parent compound.
In general SAR studies of benzamide analogues, the nature and size of the substituent on the amide nitrogen can significantly influence potency, selectivity, and pharmacokinetic properties. For instance, the introduction of cyclic or aromatic groups can alter the molecule's lipophilicity, steric profile, and potential for additional binding interactions, such as pi-stacking or hydrophobic interactions, with a biological target.
Without specific experimental data, any discussion on the effects of these substitutions would be purely speculative. A systematic study would be required to synthesize and test a series of analogues to determine the impact of these structural changes. Such a study would typically present its findings in a data table, correlating the structural modifications with a quantitative measure of biological activity (e.g., IC50 or EC50 values). The absence of such a data table in the current literature underscores the lack of research in this specific area.
Conformational Analysis and Bioactive Conformation Hypothesis
A comprehensive conformational analysis of this compound, which would be crucial for proposing a bioactive conformation hypothesis, has not been detailed in available research. Such an analysis would typically involve computational chemistry methods, such as molecular mechanics and quantum mechanics calculations, alongside experimental techniques like X-ray crystallography and NMR spectroscopy.
The conformation of a molecule, which describes the spatial arrangement of its atoms, is critical for its interaction with a biological target. For benzamide derivatives, key conformational features include the torsion angle between the phenyl ring and the amide plane, as well as the orientation of the substituents on the amide nitrogen.
For related benzamides, studies have indicated that both cis and trans conformers around the amide bond can exist, and their relative energies can be influenced by the substitution pattern. For instance, research on 2-chlorobenzamide (B146235) has suggested that both its cis and trans conformers are non-planar. The isobutyl group in this compound introduces additional rotational bonds, leading to a more complex conformational landscape.
A bioactive conformation hypothesis proposes the specific three-dimensional structure that the molecule adopts when it binds to its target to elicit a biological response. Developing such a hypothesis would require detailed knowledge of the biological target and experimental data from SAR studies and conformational analysis. Without this foundational research, a scientifically robust bioactive conformation for this compound cannot be proposed at this time.
Molecular Mechanisms and Biological Target Interactions
In Vitro Biological Activity Profiling
The biological activity of 5-amino-2-chloro-N-(2-methylpropyl)benzamide and its related compounds has been investigated across a range of in vitro assays, demonstrating a broad spectrum of interactions with key cellular components.
Enzyme Inhibition Assays
The compound has been evaluated for its inhibitory effects on several critical enzymes involved in cell division and metabolic pathways.
Kinesin Spindle Protein (KSP): Kinesin spindle protein is essential for the proper formation of the bipolar mitotic spindle during cell division, making it a target for anticancer therapies. nih.govnih.gov Benzamide (B126) derivatives have been explored as KSP inhibitors. nih.govresearchgate.net These inhibitors can be allosteric, binding to sites other than the ATP-binding pocket to exert their effect. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a significant target in cancer research. nih.gov Benzamide-based compounds have been identified as non-ATP competitive inhibitors of CDK2, targeting the substrate recruitment site known as the cyclin-binding groove. nih.gov
Phosphopantetheinyl Transferase (PptT): This enzyme is crucial for the biosynthesis of essential components in certain bacteria, including Mycobacterium tuberculosis. While research into specific benzamide derivatives is ongoing, the broader class of compounds is being investigated for antimycobacterial activity.
Receptor Ligand Binding Studies
The interaction of this compound with nuclear receptors highlights its potential to modulate gene expression and cellular metabolism.
Peroxisome Proliferator-Activated Receptor (PPAR): PPARs are nuclear hormone receptors that play pivotal roles in regulating lipid and glucose metabolism, as well as inflammation. nih.gov Certain benzamide analogues have been identified as PPARγ agonists, indicating their potential to activate this receptor and influence related signaling pathways. nih.gov
Follicle-Stimulating Hormone Receptor (FSHR): While direct binding studies for this specific compound are not widely documented, the broader class of small molecules is under investigation for their ability to modulate FSHR activity, which is critical in reproductive processes.
Mechanistic Studies of Antimicrobial Activity
Substituted benzamides have demonstrated notable activity against a variety of microbial pathogens.
Mycobacterial Strains: A series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have been evaluated for their in vitro activity against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.govresearchgate.net For instance, certain derivatives have shown significant activity against M. kansasii. nih.gov
Bacterial and Fungal Strains: The antimicrobial potential of benzamide derivatives extends to various Gram-positive and Gram-negative bacteria, as well as fungal strains. bhu.ac.innih.govnanobioletters.com For example, some 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown good antibacterial and antifungal activity. nih.gov The mechanism is often linked to the specific substitutions on the benzamide core, which can influence their ability to disrupt microbial cellular processes. nih.gov
Below is an interactive table summarizing the antimicrobial activity of related benzamide compounds.
| Compound Type | Target Organism | Observed Activity |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and methicillin-resistant Staphylococcus aureus | MIC of 15.62-31.25 μmol/L. nih.gov |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | Activity at concentrations of 1-4 μmol/L. nih.gov |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Gram-positive and Gram-negative bacteria, and fungi | Good antibacterial and antifungal activity. nih.gov |
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Respiratory syncytial virus (RSV) | Potent inhibition of RSV replication. nih.gov |
Inhibition of Photosynthetic Electron Transport in Plant Systems
Research has shown that certain benzamide-related structures can interfere with photosynthesis in plants. The site of inhibition for diphenyl ethers, a related class of compounds, has been identified as being between the two photosystems in the plastoquinone-cytochrome f region of the photosynthetic electron transport chain. nih.gov This inhibition disrupts the linear electron flow from water to the final electron acceptor. nih.gov
Target Identification and Validation Strategies
Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. Strategies often involve a combination of computational and experimental approaches. For instance, in the development of CDK2 inhibitors, a structure-based drug design approach was utilized to enhance potency and selectivity. nih.gov This involved using crystal structures to guide the modification of lead compounds to achieve better binding to the target enzyme. Similarly, for KSP inhibitors, molecular modeling and X-ray crystallography have been instrumental in elucidating the binding modes of allosteric inhibitors. nih.gov
Signal Transduction Pathway Modulation
There is currently no available research that specifically investigates the modulation of signal transduction pathways by this compound. Understanding how a compound influences these complex cellular communication networks is crucial for determining its pharmacological profile. Such studies would typically involve cell-based assays to observe the compound's effects on key signaling proteins and pathways. The absence of this data means that the impact of this compound on cellular signaling is unknown.
Investigation of Antitrypanosomal Activity
Similarly, a review of existing literature found no studies focused on the antitrypanosomal activity of this compound. Trypanosomal diseases, such as Chagas disease and African sleeping sickness, are significant global health concerns, and the search for new, effective treatments is ongoing. While other novel chemical entities are being explored for their potential to combat these parasitic infections, this compound has not been identified as a candidate for such investigations in the available scientific literature.
Further research is necessary to elucidate the potential biological activities and molecular mechanisms of this compound.
Computational and Theoretical Chemistry in Benzamide Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In pharmaceutical research, this method is crucial for modeling the interaction between a ligand (a small molecule like a drug candidate) and a protein receptor's binding site. The process involves generating various possible conformations of the ligand within the active site and scoring them based on binding energy to identify the most stable and likely binding mode. nih.gov
For the broader class of benzamides, molecular docking studies have been instrumental in elucidating potential biological targets. For instance, docking simulations have been used to study how different benzamide (B126) derivatives bind to enzymes, revealing key interactions such as hydrogen bonds, and electrostatic and hydrophobic interactions with active site amino acid residues. researchgate.netnih.gov This information helps in understanding the structure-activity relationships that govern their biological function. researchgate.net
While these methods are widely applied to benzamides, specific molecular docking studies detailing the interaction of 5-amino-2-chloro-N-(2-methylpropyl)benzamide with any particular protein target are not prominently available in publicly accessible scientific literature. Such an analysis would require a defined protein target and would aim to predict the binding affinity and specific molecular interactions, such as hydrogen bonds from the amino or amide groups and potential hydrophobic interactions involving the methylpropyl and chloro-substituted phenyl moieties.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method involves calculating molecular descriptors—numerical values that describe the physicochemical properties of a molecule—and correlating them with experimentally determined activity through mathematical models. A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
QSAR studies are frequently employed in the development of benzamide derivatives. By analyzing a series of related compounds, researchers can determine which structural features, such as specific substituents or electronic properties, are critical for their biological effects. This approach has been successfully used to build predictive models for various classes of molecules, helping to rationalize the structural requirements for maximal potency.
A specific QSAR analysis for this compound has not been detailed in the available research. To perform such a study, experimental data from a series of structurally analogous benzamides would be necessary to build a predictive model. The model could then be used to estimate the activity of this compound and suggest modifications to its structure to potentially enhance its activity.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can validate the stability of a ligand-protein complex predicted by molecular docking. researchgate.net By simulating the dynamic behavior of the complex in a physiological environment (typically including water and ions), researchers can assess the stability of key interactions, observe conformational changes, and calculate binding free energies. nih.gov
For benzamide derivatives, MD simulations have been used to confirm that a docked compound remains stably bound within the active site of its target protein. researchgate.netnih.gov Analysis of the simulation trajectory, for example by calculating the root-mean-square deviation (RMSD) of the ligand-protein complex, can indicate the stability of the binding pose over the simulation period. researchgate.net
Specific molecular dynamics simulation studies for this compound complexed with a biological target are not described in the available literature. Such a simulation would provide deeper insight into the flexibility of the compound within a binding pocket and the persistence of its interactions with amino acid residues, offering a more dynamic picture than the static view provided by molecular docking alone.
In Silico ADME Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a molecule. mdpi.com These predictions are vital in early-stage research to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing late-stage attrition. mdpi.com
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical physicochemical property that influences a molecule's solubility, permeability, and binding to proteins. Computational methods are widely used to predict logP values. Polarity is another key factor, often described by the topological polar surface area (TPSA), which is the sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of a molecule's ability to permeate cell membranes.
For this compound, these descriptors can be calculated using various computational algorithms. Although specific, experimentally verified values are not present in the search results, predictive models would likely estimate a moderate lipophilicity due to the presence of the chloro-substituted benzene (B151609) ring and the methylpropyl group, balanced by the polar amino and amide functionalities.
Computational models can predict a compound's permeability across biological barriers, such as the intestinal wall or the blood-brain barrier. Models for human intestinal absorption and permeability through cell lines like Caco-2 are commonly used. mdpi.com For other substituted benzamides, in silico studies have predicted permeability properties to assess their potential for oral absorption. nih.gov
Specific predicted permeability assessments for this compound are not available in the reviewed literature. A computational analysis would evaluate its structural features against established models to estimate its likelihood of being well-absorbed after oral administration.
Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an important parameter measured by ion mobility-mass spectrometry (IM-MS) that aids in the structural identification and characterization of molecules. In recent years, machine learning models have been developed to predict CCS values from a molecule's structure with a high degree of accuracy. uni.lu This in silico prediction can help confirm the identity of a compound in complex mixtures when a physical standard is unavailable. uni.lu
While there are no specific predicted CCS values in the search results for this compound, data for structurally similar compounds exist. For example, predicted CCS values for the analog 5-amino-2-chloro-N-ethyl-N-propan-2-ylbenzamide have been calculated using the CCSbase predictor. uni.lu These predictions illustrate the type of data that can be generated to support the structural elucidation of the target compound.
Table 1: Predicted Collision Cross Section (CCS) Values for the Analogous Compound 5-amino-2-chloro-N-ethyl-N-propan-2-ylbenzamide This data is for a structurally similar compound and serves as an example of CCS prediction. Data for this compound is not available.
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 241.11022 | 155.5 |
| [M+Na]⁺ | 263.09216 | 162.6 |
| [M-H]⁻ | 239.09566 | 160.2 |
| [M+NH₄]⁺ | 258.13676 | 174.2 |
| [M+K]⁺ | 279.06610 | 159.8 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. jst.org.innih.gov These computational methods allow for the detailed analysis of molecular orbitals and the quantification of various reactivity parameters.
A fundamental aspect of these studies is the optimization of the molecular geometry to find the lowest energy conformation. jst.org.in From this optimized structure, a range of electronic properties can be calculated. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. jst.org.in
Further analysis can provide a map of the electron density distribution, highlighting regions that are electron-rich or electron-poor. This is often visualized through molecular electrostatic potential (MEP) maps, which are valuable for predicting how the molecule will interact with other chemical species.
Table 1: Representative Quantum Chemical Parameters and Their Significance
| Parameter | Significance |
| HOMO Energy | Indicates electron-donating ability |
| LUMO Energy | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts interaction sites |
| Global Hardness | Measures resistance to change in electron distribution |
| Fukui Functions | Identifies local sites for electrophilic and nucleophilic attack |
Chemoinformatics and Database Mining for Related Scaffolds
Chemoinformatics provides a suite of computational tools to organize, analyze, and mine large chemical databases for molecules with specific structural features or predicted activities. For a compound like this compound, these techniques are invaluable for identifying structurally related compounds and exploring the broader chemical space around the benzamide scaffold.
The benzamide core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.govmdpi.com Database mining can be employed to search large chemical libraries, such as PubChem, ChEMBL, or proprietary corporate databases, for other molecules containing the substituted benzamide motif. These searches can be performed based on structural similarity, using various molecular fingerprints and similarity metrics to quantify the likeness to the query molecule.
Such mining efforts can uncover compounds with similar physicochemical properties or potential biological targets. By analyzing the structure-activity relationships (SAR) of the retrieved compounds, researchers can gain insights into which structural modifications are likely to enhance or diminish a desired activity. nih.gov For instance, analyzing a database of known enzyme inhibitors might reveal that certain substitutions on the benzamide ring are consistently associated with higher potency.
Furthermore, chemoinformatics tools can be used to generate virtual libraries of novel compounds based on the this compound scaffold. These virtual compounds can then be computationally screened for drug-like properties, such as adherence to Lipinski's rule of five, and for their predicted binding affinity to biological targets through molecular docking simulations. nih.gov This in silico approach allows for the prioritization of a smaller, more manageable set of compounds for chemical synthesis and experimental testing, thereby accelerating the drug discovery process.
Table 2: Chemoinformatics Approaches in Benzamide Research
| Technique | Application |
| Similarity Searching | Identification of structurally related compounds in chemical databases. |
| Substructure Searching | Retrieval of all compounds containing the core benzamide scaffold. |
| Clustering Analysis | Grouping of related benzamide derivatives based on structural or property similarity. |
| QSAR Modeling | Development of predictive models for the activity of new benzamide analogs. |
| Virtual Screening | In silico assessment of large libraries of virtual benzamides for potential bioactivity. |
An exploration into the chemical landscape of this compound reveals a foundation ripe for medicinal chemistry advancements. The development of its derivatives and analogues is a multifaceted process, employing sophisticated strategies to enhance therapeutic potential. This article delves into the specific methodologies used to design and discover next-generation compounds based on this core structure, focusing on the design, synthesis, and optimization strategies that propel these molecules from simple scaffolds to highly tailored therapeutic candidates.
Advanced Research Techniques in Benzamide Chemistry
High-Throughput Screening Methodologies for Biological Activity
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their effects on a specific biological target. For a novel compound such as 5-amino-2-chloro-N-(2-methylpropyl)benzamide, HTS would be the initial step to identify any potential therapeutic activity. This process involves the use of automated robotic systems to test thousands of compounds in a short period, using miniaturized assay formats.
The biological activity of benzamide (B126) derivatives can be diverse, and thus, a variety of HTS assays could be employed. These may include:
Enzyme inhibition assays: To determine if the compound can inhibit the activity of a specific enzyme implicated in a disease.
Receptor binding assays: To assess the compound's ability to bind to a cell surface or nuclear receptor.
Cell-based assays: To measure the compound's effect on cellular processes such as cell proliferation, apoptosis, or signaling pathways.
The results of HTS are typically expressed as the concentration of the compound required to elicit a half-maximal response (IC50 or EC50). Promising "hits" from the initial screen are then subjected to further validation and optimization.
Advanced Spectroscopic Characterization (e.g., NMR, LC-MS)
Once a benzamide derivative has been synthesized, its chemical structure and purity must be unequivocally confirmed. Advanced spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful techniques for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR would similarly reveal the number and types of carbon atoms in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight of the compound and to assess its purity. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, confirming its identity.
A hypothetical data table for the characterization of a novel benzamide is presented below to illustrate how such data would be organized.
| Technique | Description | Expected Data for a Novel Benzamide |
| ¹H NMR | Provides information about the hydrogen atoms in a molecule. | Chemical shifts (ppm), integration values, and coupling constants (Hz) for each unique proton. |
| ¹³C NMR | Provides information about the carbon skeleton of a molecule. | Chemical shifts (ppm) for each unique carbon atom. |
| LC-MS | Separates components of a mixture and determines their molecular weight. | Retention time (min) and a mass-to-charge ratio (m/z) corresponding to the molecular ion. |
Crystallography of Compound-Target Complexes
To understand how a biologically active benzamide derivative interacts with its protein target at the atomic level, X-ray crystallography is the gold standard. This technique can provide a three-dimensional structure of the compound bound to its target, revealing the specific molecular interactions that are responsible for its biological effect.
The process involves co-crystallizing the compound with the purified target protein and then diffracting X-rays through the resulting crystals. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined. This information is invaluable for structure-based drug design, allowing for the rational optimization of the compound's potency and selectivity.
In Vitro Metabolic Stability and Metabolite Identification
Before a compound can be considered for further development, its metabolic fate must be investigated. In vitro metabolic stability assays are used to predict how a compound will be metabolized in the body. These studies are crucial for understanding a compound's pharmacokinetic profile, including its half-life and potential for drug-drug interactions.
Enzyme-Mediated Transformations
The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family of enzymes, which are predominantly found in the liver. In vitro assays using liver microsomes or hepatocytes are performed to assess a compound's susceptibility to metabolism by these enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
Non-Enzymatic Degradation Pathways
In addition to enzymatic metabolism, a compound may also be subject to non-enzymatic degradation in the body. This can include hydrolysis or oxidation in the physiological environment of the plasma or gastrointestinal tract. The chemical stability of a compound is typically assessed by incubating it in buffers at different pH values that mimic physiological conditions.
The identification of metabolites is carried out using techniques such as LC-MS/MS, where the fragmentation pattern of the metabolites can provide clues to their structure. Understanding the metabolic pathways of a benzamide derivative is essential for identifying any potentially reactive or toxic metabolites.
A representative data table for metabolic stability is shown below.
| Assay | Matrix | Endpoint | Typical Result |
| Metabolic Stability | Human Liver Microsomes | Half-life (t½) | Minutes |
| Metabolite Identification | Human Hepatocytes | Metabolite Structures | Oxidative or conjugative modifications to the parent molecule. |
| Chemical Stability | pH 7.4 Buffer | % Remaining after 24h | >95% |
Future Research Directions and Unexplored Potential
Exploration of Undiscovered Biological Targets
The structural motifs within 5-amino-2-chloro-N-(2-methylpropyl)benzamide suggest potential interactions with a variety of biological targets beyond those traditionally associated with benzamides. Future research should prioritize the screening of this compound against diverse target classes to uncover novel bioactivities.
Potential Target Classes for Investigation:
| Target Class | Rationale for Screening | Potential Therapeutic Area |
| Kinases | The aminobenzamide core can mimic ATP, suggesting potential as kinase inhibitors. | Oncology, Inflammatory Diseases |
| G-Protein Coupled Receptors (GPCRs) | Substituted benzamides are known to modulate dopaminergic receptors; screening against other GPCRs is warranted. nih.gov | Neuroscience, Metabolic Disorders |
| Epigenetic Targets (e.g., HDACs) | Certain benzamide (B126) structures have shown inhibitory activity against histone deacetylases (HDACs). nih.gov | Oncology, Neurological Disorders |
| Ion Channels | The compound's lipophilicity and polarity may facilitate interaction with transmembrane ion channels. | Cardiovascular Disease, Pain Management |
| Proteases | Amide bonds are central to protein structure, and benzamides could act as protease inhibitors. | Infectious Diseases, Oncology |
Systematic screening using high-throughput cellular and biochemical assays is essential to identify new biological activities. For instance, screening against panels of cancer cell lines could reveal novel antiproliferative effects, while testing against various microbial strains may uncover new antimicrobial properties. nanobioletters.comnih.gov
Development of Advanced Synthetic Strategies
While classical methods for amide bond formation are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and its analogs. mdpi.com
Key areas for synthetic development include:
Catalytic Amidation: Exploring novel catalysts (e.g., based on boron or other earth-abundant metals) for the direct amidation of the corresponding carboxylic acid, bypassing the need for stoichiometric activating agents or conversion to acyl chlorides. nanobioletters.com
Flow Chemistry: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.
Late-Stage Functionalization: Developing methods for the selective modification of the benzamide core at a late stage in the synthesis. This would enable the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
A generalized modern synthetic approach might involve the reaction of a benzoic acid precursor with thionyl chloride to form the acid chloride, which is then reacted with the appropriate amine. nih.gov This can be refined for efficiency and yield.
Integration of Artificial Intelligence and Machine Learning in Benzamide Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel therapeutic agents. researchgate.netnih.govacs.org These computational tools can be leveraged to accelerate the development of this compound-based therapeutics.
Applications of AI/ML in Benzamide Research:
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Training ML models on existing data for benzamide derivatives to predict biological activity, physicochemical properties, and ADME/T (absorption, distribution, metabolism, excretion, toxicity) profiles. nih.govactascientific.com | Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested. |
| De Novo Design | Using generative models to design novel benzamide analogs with optimized properties. These models can explore a vast chemical space to identify molecules with high predicted activity and favorable drug-like characteristics. nih.gov | Discovery of novel scaffolds with improved potency and selectivity. |
| Virtual Screening | Employing AI-powered docking simulations to screen large virtual libraries of benzamide derivatives against specific biological targets, identifying promising candidates for further investigation. nih.govactascientific.com | Rapid identification of hit compounds, accelerating the early stages of drug discovery. |
By integrating AI and ML into the design-synthesize-test cycle, researchers can navigate the chemical space more efficiently, leading to the faster identification of drug candidates with enhanced therapeutic potential.
Mechanistic Elucidation of Broad-Spectrum Biological Activities
Should initial screenings reveal broad-spectrum activities (e.g., against multiple cancer cell lines or microbial species), a deep dive into the underlying mechanisms of action will be crucial. Understanding how this compound exerts its biological effects is key to its optimization as a therapeutic agent.
Methodologies for Mechanistic Studies:
Omics Approaches: Utilizing transcriptomics, proteomics, and metabolomics to identify global changes in cellular pathways and processes upon treatment with the compound.
Target Deconvolution: Employing techniques such as thermal proteome profiling (TPP) or affinity chromatography coupled with mass spectrometry to identify the direct cellular binding partners of the compound.
Biochemical and Biophysical Assays: Conducting enzymatic assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to validate target engagement and quantify binding affinity.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target, revealing the molecular basis of their interaction.
These studies will provide a comprehensive understanding of the compound's mechanism of action, guiding future efforts to enhance its potency and selectivity.
Design of Targeted Chemical Probes for Biological Systems
To facilitate the study of its biological function and target identification, this compound can be developed into a targeted chemical probe. nih.gov Chemical probes are valuable tools for interrogating biological systems, enabling the visualization and isolation of target proteins.
Strategies for Probe Development:
Photoaffinity Labeling: Incorporating a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) into the benzamide structure. unimi.it Upon photoactivation, the probe forms a covalent bond with its target protein, allowing for its identification via mass spectrometry.
Affinity-Based Probes: Attaching a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via a linker to a non-critical position on the molecule. These probes can be used for affinity purification of target proteins or for imaging their subcellular localization.
The design of such probes requires careful consideration of the attachment point to ensure that the biological activity of the parent compound is retained. unimi.it Successful development of chemical probes derived from this compound will be instrumental in validating its targets and elucidating its role in complex biological pathways.
Q & A
How can the synthesis of 5-amino-2-chloro-N-(2-methylpropyl)benzamide be optimized to improve yield and purity?
Basic:
The synthesis typically involves multi-step reactions, including amination, acylation, and cyclization. Key parameters include controlling reaction temperature (e.g., 60–80°C for amination) and using catalysts like pyridine or DMAP to accelerate acylation steps. Intermediate purification via recrystallization or column chromatography is critical to remove unreacted precursors .
Advanced:
Advanced optimization may involve Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, stoichiometry). For example, microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating. High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures ≥98% purity .
What spectroscopic and computational methods confirm the molecular structure of this compound?
Basic:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups, such as the amide proton (δ 8.1–8.3 ppm) and chlorine-substituted aromatic protons. Infrared (IR) spectroscopy confirms the amide C=O stretch (1640–1680 cm⁻¹) .
Advanced:
High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]+ ion). For crystallographic validation, single-crystal X-ray diffraction using SHELX software (SHELXL-2018/3) refines bond lengths and angles with R-factor < 0.05 .
What methodologies are used to evaluate the antitumor activity of this compound?
Basic:
In vitro assays include MTT or CellTiter-Glo® to measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa). Apoptosis is assessed via flow cytometry using Annexin V/PI staining .
Advanced:
Mechanistic studies involve Western blotting to quantify caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) loss. In vivo efficacy is tested in xenograft models with tumor volume reduction metrics. Synergy with cisplatin or paclitaxel can be analyzed using Chou-Talalay combination indices .
How can researchers identify the molecular targets or mechanisms of action?
Basic:
Surface Plasmon Resonance (SPR) screens binding affinity to proteins like tubulin or kinases. Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH) .
Advanced:
Cryo-EM or X-ray crystallography resolves compound-protein complexes at <3 Å resolution. RNA-seq or proteomics (e.g., SILAC) identifies differentially expressed pathways, validated via CRISPR/Cas9 knockout models .
What strategies guide structure-activity relationship (SAR) studies for this benzamide derivative?
Basic:
Modify substituents at the 5-amino (e.g., methyl, trifluoromethyl) or 2-chloro positions. Test derivatives in dose-response assays to correlate substituent electronegativity with activity .
Advanced:
3D-QSAR models (e.g., CoMFA, CoMSIA) map steric/electrostatic fields to activity. Machine learning (Random Forest, SVM) predicts novel analogs with >80% accuracy using PubChem BioAssay data .
How is the crystal structure determined for polymorph screening?
Basic:
Powder X-ray Diffraction (PXRD) identifies polymorphs by comparing experimental patterns to simulated data from Mercury 4.3. Differential Scanning Calorimetry (DSC) detects melting point variations (>5°C indicates distinct forms) .
Advanced:
Synchrotron PXRD at λ = 0.7 Å resolves subtle lattice differences. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-stacking) using CrystalExplorer .
What analytical conditions ensure reliable quantification in biological matrices?
Basic:
Reverse-phase HPLC with a C18 column (5 µm, 250 mm × 4.6 mm) and UV detection at 254 nm. Mobile phase: 0.1% formic acid in water/acetonitrile (70:30, v/v) .
Advanced:
LC-MS/MS (ESI+) with a LOQ of 0.1 ng/mL. Use deuterated internal standards (e.g., d₄-5-amino-2-chloro derivative) to correct matrix effects in plasma .
How are stability profiles assessed under stressed conditions?
Basic:
Forced degradation studies expose the compound to 40°C/75% RH (thermal), 0.1N HCl/NaOH (hydrolytic), and UV light (photolytic). Degradation products are quantified via HPLC peak area normalization .
Advanced:
LC-QTOF-MS identifies degradation pathways (e.g., dechlorination, oxidation). Accelerated stability studies (25°C/60% RH for 6 months) predict shelf life using Arrhenius equations .
What preclinical models evaluate toxicity and pharmacokinetics?
Basic:
Ames test (TA98/TA100 strains) and micronucleus assay in CHO cells assess genotoxicity. Acute toxicity in rodents (LD₅₀) follows OECD 423 guidelines .
Advanced:
PBPK modeling (GastroPlus®) predicts human clearance and Vdss. CYP450 inhibition assays (e.g., CYP3A4 IC₅₀) guide drug-drug interaction risks .
How can polymorphism impact bioavailability, and how is it characterized?
Basic:
Solubility differences between polymorphs (e.g., Form I vs. Form II) are measured via shake-flask method in PBS (pH 7.4). Dissolution testing (USP II apparatus) compares dissolution rates .
Advanced:
Dynamic Vapor Sorption (DVS) quantifies hygroscopicity-driven phase transitions. Synchrotron-based Pair Distribution Function (PDF) analysis probes amorphous vs. crystalline content .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
